molecular formula C19H24N2O3S B230925 1-(2,6-Dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine

1-(2,6-Dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine

Numéro de catalogue B230925
Poids moléculaire: 360.5 g/mol
Clé InChI: ABGIXPVEDIUTHQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(2,6-Dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine, also known as TAK-659, is a small molecule inhibitor that targets the protein tyrosine kinase (PTK) enzyme. It has been developed as a potential treatment for various types of cancer, autoimmune diseases, and inflammatory disorders.

Mécanisme D'action

1-(2,6-Dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine selectively inhibits PTK enzymes by binding to the ATP-binding site of the enzyme, thereby blocking the phosphorylation of downstream signaling molecules. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. 1-(2,6-Dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has also been found to modulate the activity of immune cells, such as T-cells and B-cells, by inhibiting the activation of key signaling pathways.
Biochemical and Physiological Effects
1-(2,6-Dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has been shown to have a potent anti-tumor effect in various preclinical models of cancer. It has also been found to have immunomodulatory effects, including the inhibition of T-cell and B-cell activation. 1-(2,6-Dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 1-(2,6-Dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine is its selectivity for PTK enzymes, which makes it a promising candidate for cancer therapy. However, its efficacy and safety in humans are still being evaluated in clinical trials. One of the limitations of 1-(2,6-Dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine is its potential toxicity, which may limit its use in certain patient populations.

Orientations Futures

There are several potential future directions for the development of 1-(2,6-Dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine. One area of research is the identification of biomarkers that can predict response to treatment with 1-(2,6-Dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine. Another area of research is the combination of 1-(2,6-Dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine with other therapies, such as chemotherapy or immunotherapy, to enhance its efficacy. Additionally, the development of more potent and selective PTK inhibitors is an active area of research in the field of cancer therapy.
Conclusion
In conclusion, 1-(2,6-Dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine is a promising small molecule inhibitor that targets PTK enzymes and has potential therapeutic applications in cancer, autoimmune diseases, and inflammatory disorders. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 1-(2,6-Dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine as a therapeutic agent.

Méthodes De Synthèse

1-(2,6-Dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine can be synthesized through a multistep process involving the coupling of 2,6-dimethylphenylamine and 4-methoxybenzenesulfonyl chloride followed by piperazine ring closure. The final product is obtained through purification and isolation using chromatography techniques.

Applications De Recherche Scientifique

1-(2,6-Dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has been extensively studied for its potential therapeutic applications. It has been found to be effective in inhibiting PTK enzymes, which play a crucial role in cell signaling pathways and are often overexpressed in cancer cells. 1-(2,6-Dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has shown promising results in preclinical studies as a treatment for various types of cancer, including lymphoma, leukemia, and solid tumors.

Propriétés

Formule moléculaire

C19H24N2O3S

Poids moléculaire

360.5 g/mol

Nom IUPAC

1-(2,6-dimethylphenyl)-4-(4-methoxyphenyl)sulfonylpiperazine

InChI

InChI=1S/C19H24N2O3S/c1-15-5-4-6-16(2)19(15)20-11-13-21(14-12-20)25(22,23)18-9-7-17(24-3)8-10-18/h4-10H,11-14H2,1-3H3

Clé InChI

ABGIXPVEDIUTHQ-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC

SMILES canonique

CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.